molecular formula C8H14N2O4 B2628143 4{[1-(Aminocarbonyl)propyl]amino}-4-oxobutanoic acid CAS No. 716341-76-3

4{[1-(Aminocarbonyl)propyl]amino}-4-oxobutanoic acid

Cat. No.: B2628143
CAS No.: 716341-76-3
M. Wt: 202.21
InChI Key: ZZEFAIASBDPEFP-UHFFFAOYSA-N
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Description

4{[1-(Aminocarbonyl)propyl]amino}-4-oxobutanoic acid is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an aminocarbonyl group and an oxobutanoic acid moiety. It is of interest due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4{[1-(Aminocarbonyl)propyl]amino}-4-oxobutanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-oxobutanoic acid with 1-(aminocarbonyl)propylamine in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-pressure reactors and advanced purification techniques such as crystallization and chromatography ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 4{[1-(Aminocarbonyl)propyl]amino}-4-oxobutanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The aminocarbonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4{[1-(Aminocarbonyl)propyl]amino}-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4{[1-(Aminocarbonyl)propyl]amino}-4-oxobutanoic acid involves its interaction with specific molecular targets. The aminocarbonyl group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The oxobutanoic acid moiety may also participate in interactions with cellular components, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

  • 4{[1-(Aminocarbonyl)ethyl]amino}-4-oxobutanoic acid
  • 4{[1-(Aminocarbonyl)butyl]amino}-4-oxobutanoic acid
  • 4{[1-(Aminocarbonyl)propyl]amino}-4-oxopentanoic acid

Uniqueness: 4{[1-(Aminocarbonyl)propyl]amino}-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for targeted research applications.

Properties

IUPAC Name

4-[(1-amino-1-oxobutan-2-yl)amino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O4/c1-2-5(8(9)14)10-6(11)3-4-7(12)13/h5H,2-4H2,1H3,(H2,9,14)(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZEFAIASBDPEFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N)NC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

716341-76-3
Record name 3-[(1-carbamoylpropyl)carbamoyl]propanoic acid
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